molecular formula C8H13N3O2 B15323661 Propyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Propyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B15323661
M. Wt: 183.21 g/mol
InChI Key: VTACIJMEQSYVJV-UHFFFAOYSA-N
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Description

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring structure allows for strong interactions with various biological targets, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate
  • 4-amino-1-methyl-3-butyl-1H-pyrazole-5-carboxylate

Uniqueness

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propyl 4-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-10-11(7)2/h5H,3-4,9H2,1-2H3

InChI Key

VTACIJMEQSYVJV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=NN1C)N

Origin of Product

United States

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